1-Methyl-4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One
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Overview
Description
1-Methyl-4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One typically involves a multi-step process. One common method includes the reaction of appropriate amines with ketones under controlled conditions to form the spirocyclic structure. The reactions are often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often incorporating continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1-Methyl-4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-Phenyl-1,3-Diazaspiro[4.5]Decane-2,4-Dione: This compound shares a similar spirocyclic structure but differs in its functional groups and biological activities.
2,8-Diazaspiro[4.5]Decane: Another spirocyclic compound with different substituents and applications.
Uniqueness
1-Methyl-4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One is unique due to its specific structural features and the range of reactions it can undergo.
Properties
IUPAC Name |
1-methyl-4-phenyl-1,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-17-14(18)11-13(12-5-3-2-4-6-12)15(17)7-9-16-10-8-15/h2-6,13,16H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRYSJPLDYPNCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCNCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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